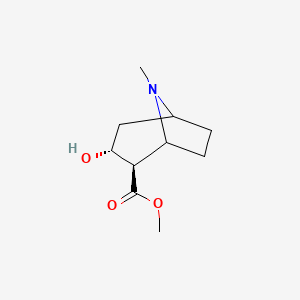
Methyl alloecgonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl alloecgonine, also known as ecgonine methyl ester, is a prominent tropane alkaloid found in coca leaves. It is a metabolite of cocaine and can be used as a precursor for it. This compound also occurs as a minor alkaloid in the roots of many Datura species such as Datura stramonium and Datura innoxia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl alloecgonine typically involves the esterification of ecgonine. One common method is the reaction of ecgonine with methanol in the presence of an acid catalyst. The reaction conditions usually involve refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of ecgonine from coca leaves, followed by its esterification with methanol. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl alloecgonine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ecgonine methyl ester N-oxide.
Reduction: Reduction reactions can convert it back to ecgonine.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ecgonine methyl ester N-oxide.
Reduction: Ecgonine.
Substitution: Various substituted ecgonine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl alloecgonine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of cocaine and other tropane alkaloids.
Mechanism of Action
Methyl alloecgonine exerts its effects primarily through its interaction with sodium channels. At high dosages, it inhibits sodium channels, which can affect neuronal activity. This mechanism is similar to that of cocaine, although this compound is less potent . The molecular targets include voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons .
Comparison with Similar Compounds
Similar Compounds
Ecgonine: The parent compound of methyl alloecgonine.
Cocaine: A potent stimulant derived from this compound.
Tropane Alkaloids: Other compounds in this class include atropine and scopolamine.
Uniqueness
This compound is unique due to its role as a precursor in the biosynthesis of cocaine. Unlike other tropane alkaloids, it has specific applications in the study of cocaine metabolism and its effects on the central nervous system .
Properties
CAS No. |
74562-04-2 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl (2R,3R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6?,7?,8-,9-/m1/s1 |
InChI Key |
QIQNNBXHAYSQRY-GEPGNKONSA-N |
Isomeric SMILES |
CN1C2CCC1[C@H]([C@@H](C2)O)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


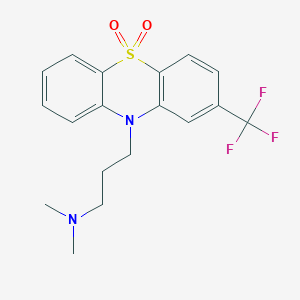

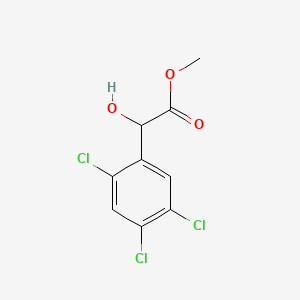
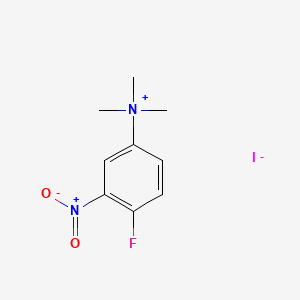
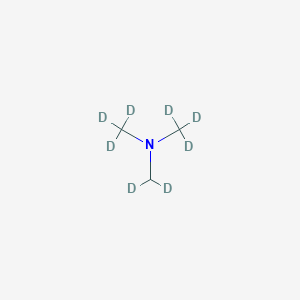
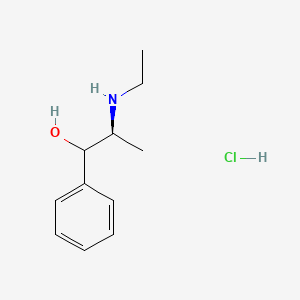
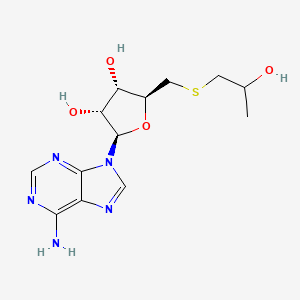



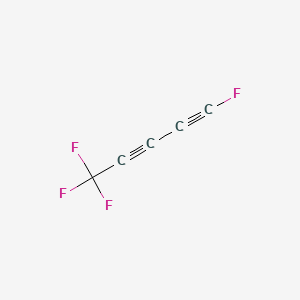
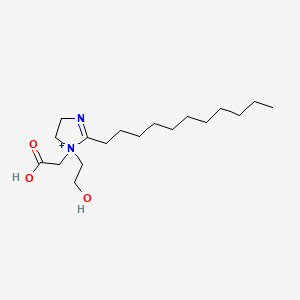
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
